molecular formula C12H13NO3 B084373 Ethyl 6-methoxy-1H-indole-2-carboxylate CAS No. 15050-04-1

Ethyl 6-methoxy-1H-indole-2-carboxylate

Cat. No.: B084373
CAS No.: 15050-04-1
M. Wt: 219.24 g/mol
InChI Key: HYFAOIAKHGVBMX-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 6-position of the indole ring

Mechanism of Action

Target of Action

Ethyl 6-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . These changes depend on the specific derivative and its target. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and ethyl chloroformate.

    Formation of the Ester: The reaction between 6-methoxyindole and ethyl chloroformate in the presence of a base like triethylamine leads to the formation of ethyl 6-methoxyindole-2-carboxylate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions 3 and 5.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 6-methoxyindole-2-carboxylic acid.

    Reduction: Ethyl 6-methoxyindole-2-methanol.

    Substitution: 3-nitro-6-methoxyindole-2-carboxylate or 5-bromo-6-methoxyindole-2-carboxylate.

Comparison with Similar Compounds

Ethyl 6-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 5-methoxy-1H-indole-2-carboxylate: Similar structure but with the methoxy group at the 5-position, which may lead to different biological activities.

    Mthis compound: The ester group is a methyl ester instead of an ethyl ester, potentially affecting its reactivity and solubility.

    6-Methoxy-1H-indole-2-carboxylic acid: Lacks the ester group, which may influence its chemical properties and applications.

This compound is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

ethyl 6-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFAOIAKHGVBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346514
Record name Ethyl 6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15050-04-1
Record name 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15050-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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